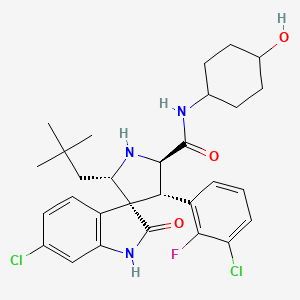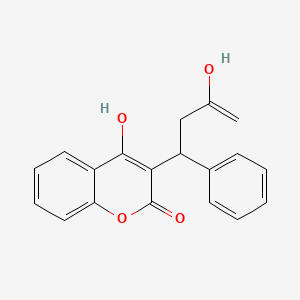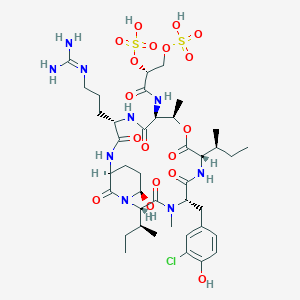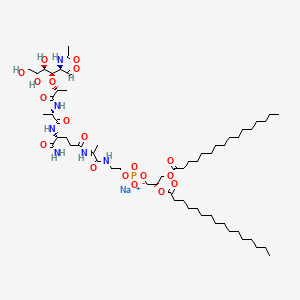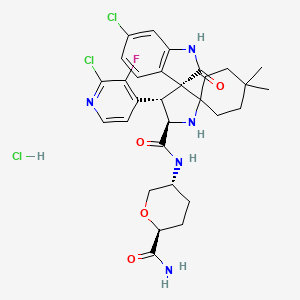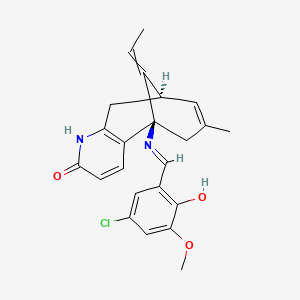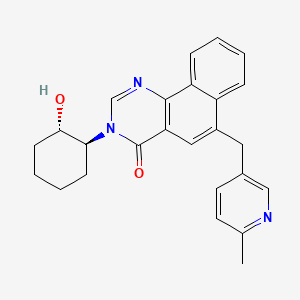
MK-7622
Übersicht
Beschreibung
MK-7622 ist ein hochspezifischer, positiver allosterischer Modulator des M1-Muskarinrezeptors. Er wurde als potenzielles Therapeutikum zur Behandlung kognitiver Defizite im Zusammenhang mit der Alzheimer-Krankheit entwickelt. Die Verbindung hat sich in präklinischen Studien vielversprechend gezeigt und ist in die Phase-II-klinischen Studien eingetreten .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Werkzeug, um den M1-Muskarinrezeptor und seine Rolle bei der kognitiven Funktion zu untersuchen.
Biologie: MK-7622 wird in der biologischen Forschung verwendet, um die Auswirkungen der M1-Rezeptormodulation auf die neuronale Signalübertragung und kognitive Prozesse zu untersuchen.
Medizin: Die Hauptanwendung von this compound ist die Behandlung der Alzheimer-Krankheit.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Modulation des M1-Muskarinrezeptors. Es verstärkt die Reaktion des Rezeptors auf Acetylcholin, einen Neurotransmitter, der an kognitiven Prozessen beteiligt ist. Die Verbindung bindet an eine allosterische Stelle am Rezeptor, erhöht seine Affinität für Acetylcholin und potenziert seine Signalübertragung. Es wird angenommen, dass diese Modulation des M1-Rezeptors die kognitive Funktion bei Patienten mit Alzheimer-Krankheit verbessert .
Wirkmechanismus
Target of Action
MK-7622, also known as 3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one, is a compound that primarily targets the M1 subtype of muscarinic acetylcholine receptor . The M1 receptor is a G-protein coupled receptor that is most highly expressed in the hippocampal, striatal, and cortical areas crucial in memory and higher brain function .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This means that it enhances the action of acetylcholine, the endogenous ligand of the receptor, leading to increased receptor activity. In the absence of acetylcholine, this compound has only modest activity at the m1 receptor .
Biochemical Pathways
The activation of the M1 receptor by this compound leads to a cascade of biochemical events. It has been shown that the activation of M1 receptors can lead to the enhancement of cognitive function . Furthermore, it has been suggested that the activation of M1 receptors can lead to neuroprotection via a mechanism that is calcium-dependent and involves the glutamatergic system .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to address key physicochemical and safety properties . .
Result of Action
The activation of the M1 receptor by this compound has been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine . This suggests that this compound could potentially improve cognitive function in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of acetylcholine is necessary for this compound to exert its full effect as a positive allosteric modulator . Furthermore, the compound was tested in clinical trials for Alzheimer’s disease, but the trials were stopped due to lack of improvement in cognition and increased adverse effects like diarrhea .
Biochemische Analyse
Biochemical Properties
MK-7622 selectively activates the M1 muscarinic signaling pathway . The M1 muscarinic receptor is a class A G-protein coupled receptor, and this compound acts as a positive allosteric modulator of this receptor .
Cellular Effects
This compound has been shown to have robust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex . It has the potential to overactivate the M1 receptor and disrupt prefrontal cortex function . It has also been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine .
Molecular Mechanism
This compound works by selectively activating the M1 muscarinic signaling pathway . As a positive allosteric modulator, it enhances the activity of the M1 muscarinic receptor without directly binding to the active site of the receptor .
Temporal Effects in Laboratory Settings
It has been reported that this compound has entered Phase II studies in patients with Alzheimer’s disease .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce severe behavioral convulsions
Vorbereitungsmethoden
Die Synthese von MK-7622 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und wurden in der Öffentlichkeit nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung einer Chinazolin-Kernstruktur beinhalten .
Analyse Chemischer Reaktionen
MK-7622 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.
Vergleich Mit ähnlichen Verbindungen
MK-7622 ist einzigartig in seiner hohen Spezifität für den M1-Muskarinrezeptor. Andere ähnliche Verbindungen umfassen:
Xanomelin: Ein Muskarinrezeptoragonist mit breiterer Aktivität auf mehrere Muskarinrezeptorsubtypen.
Emraclidin: Ein weiterer positiver allosterischer Modulator des M1-Rezeptors, der derzeit für kognitive Störungen untersucht wird.
Cevimelin: Ein Muskarinrezeptoragonist, der zur Behandlung von Mundtrockenheit bei Patienten mit Sjögren-Syndrom eingesetzt wird
This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem vielversprechenden Kandidaten für die Behandlung kognitiver Defizite bei der Alzheimer-Krankheit macht .
Eigenschaften
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227923-29-6 | |
| Record name | MK-7622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7622 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-7622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MK-7622?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]
Q2: What are the downstream effects of M1 receptor modulation by this compound?
A2: While the exact mechanisms are still under investigation, M1 receptor activation by this compound is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]
Q3: What is the significance of developing selective M1 PAMs like this compound over non-selective muscarinic agonists?
A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like this compound aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]
Q4: Has this compound demonstrated efficacy in improving cognitive function?
A4: Preclinical studies in rodents and non-human primates have shown that this compound can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, this compound improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []
Q5: What are the structural features of this compound crucial for its activity?
A5: While specific structure-activity relationship (SAR) studies for this compound haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []
Q6: What is the translational relevance of preclinical this compound research to humans?
A6: Preclinical studies demonstrated similar effective exposures of this compound for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for this compound's effects from animal models to human subjects. []
Q7: What is the role of biomarkers in this compound research?
A7: While specific biomarkers for this compound efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.
Q8: What analytical techniques have been employed in this compound research?
A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in this compound research, although specific details are not provided in the abstracts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


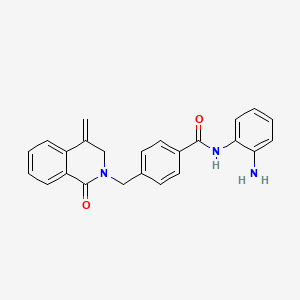
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
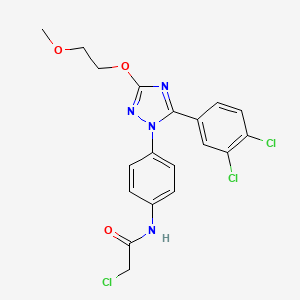
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
